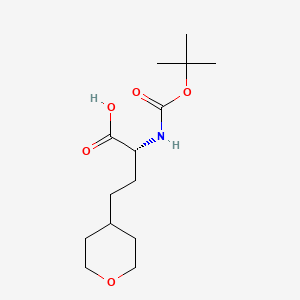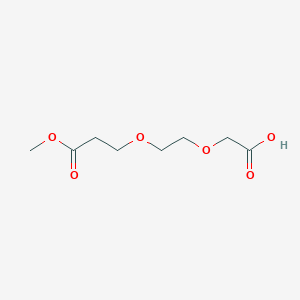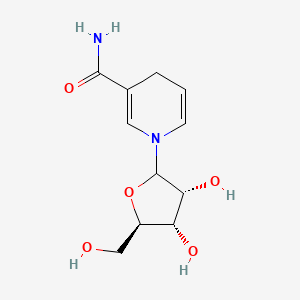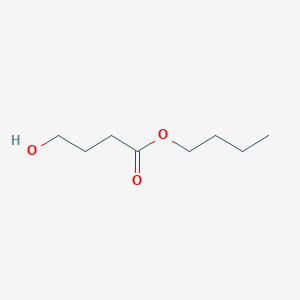
2-Chloro-5-(isobutyramidomethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(isobutyramidomethyl)benzoic acid is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid, featuring a chlorine atom and an isobutyramidomethyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(isobutyramidomethyl)benzoic acid typically involves the reaction of methyl 2-chloro-5-(isobutyramidomethyl)benzoate with sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water. The reaction is carried out at room temperature for a few hours, followed by neutralization with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(isobutyramidomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The isobutyramidomethyl group can participate in amidation reactions to form amides.
Common Reagents and Conditions
Sodium Hydroxide: Used in hydrolysis reactions.
Hydrochloric Acid: Used for neutralization and precipitation of the product.
Tetrahydrofuran and Methanol: Common solvents used in the synthesis.
Major Products Formed
This compound: The primary product formed from the hydrolysis of the ester precursor.
Various Amides: Formed through amidation reactions.
Scientific Research Applications
2-Chloro-5-(isobutyramidomethyl)benzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drug candidates and as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(isobutyramidomethyl)benzoic acid is primarily related to its chemical reactivity. The chlorine atom and the isobutyramidomethyl group influence its interactions with other molecules, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo substitution, hydrolysis, and amidation reactions, which are crucial in its applications in organic synthesis and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of an isobutyramidomethyl group.
2-Chloro-5-bromobenzoic acid: Features a bromine atom instead of an isobutyramidomethyl group.
Uniqueness
2-Chloro-5-(isobutyramidomethyl)benzoic acid is unique due to the presence of the isobutyramidomethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzoic acids. This uniqueness makes it valuable in specific synthetic applications and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-5-[(2-methylpropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-6-8-3-4-10(13)9(5-8)12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDAXNLSGLFCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)



![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)
![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)

![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)


